molecular formula C19H28O4 B570223 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid CAS No. 7083-09-2

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Cat. No. B570223
CAS RN: 7083-09-2
M. Wt: 320.429
InChI Key: QWPNLVBAEZJBMI-UHFFFAOYSA-N
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Description

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a natural diastereomeric mixture that was isolated from the soft coral Sinularia arborea . It has been found to have a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .


Molecular Structure Analysis

The molecular formula of this compound is C19H28O4 . Its molecular weight is 320.43 . The structure of the compound was elucidated by spectroscopic methods .


Physical And Chemical Properties Analysis

This compound is a colorless oil . Its molecular formula is C19H28O4, and it has a molecular weight of 320.43 . The compound has six degrees of unsaturation .

Scientific Research Applications

Inhibition of Adipocyte Differentiation

This compound has been studied for its effects on adipocyte differentiation. It was found to significantly decrease lipid accumulation, a marker of adipogenesis, in a dose-dependent manner . This suggests a potential role for this compound as an anti-obesity agent by inhibiting adipocyte differentiation mediated through the down-regulated expression of adipogenic transcription factors and adipocyte-specific proteins .

Regulation of Transcription Factors

The compound has been found to significantly reduce the expression mRNA levels of PPARγ and C/EBPα, and protein levels of fatty-acid-binding protein and adiponectin . These are important transcription factors and proteins involved in adipocyte differentiation and fat storage .

Potential Anti-Obesity Agent

Given its inhibitory effects on adipocyte differentiation and regulation of transcription factors, this compound could potentially be used as an anti-obesity agent . Further research is needed to confirm this potential application.

Apoptosis Induction in B Cell Lines

A derivative of this compound, 5-[4-(6-allyoxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione, has been found to induce apoptosis in B cell lines and primary CLL cells . This suggests a potential use of this compound in cancer treatment.

Cyclin D1 Repression

The same derivative mentioned above has been found to have a higher potency than its parent compound in cyclin D1 repression and MCF-7 cell growth inhibition . Cyclin D1 is a protein required for cell cycle progression, and its repression could potentially inhibit the growth of cancer cells .

Caspase Activation

This compound has been found to induce caspase-3 activation and cleavage of its corresponding substrate protein PARP in certain B cell lines . This suggests a potential role for this compound in inducing apoptosis, or programmed cell death, which could be beneficial in the treatment of certain types of cancer .

properties

IUPAC Name

5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPNLVBAEZJBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669937
Record name 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

CAS RN

7083-09-2
Record name 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 2
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 3
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 4
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 5
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Reactant of Route 6
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Q & A

Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?

A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []

Q2: Beyond human health, has 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid been found in other organisms?

A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []

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